N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole ring, an imidazole ring, and a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. Here is a general synthetic route:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Imidazole Ring: The imidazole ring is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.
Thioacetamide Linkage Formation: The final step involves the coupling of the benzo[d]thiazole and imidazole derivatives through a thioacetamide linkage. This can be achieved by reacting the benzo[d]thiazole derivative with a thioacetic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thioacetamide linkage, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings in the benzo[d]thiazole and imidazole moieties can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution might involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow it to modulate biological pathways, potentially leading to the development of new treatments for diseases.
Industry
In industrial applications, the compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity. It might also find use in the development of new chemical processes or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thioacetamide linkage could allow it to form covalent bonds with target proteins, potentially inhibiting their function. The benzo[d]thiazole and imidazole rings might also interact with biological macromolecules through π-π stacking or hydrogen bonding, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
- N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
Uniqueness
N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the specific positioning of the methyl groups on the benzo[d]thiazole and imidazole rings. This structural feature can influence its chemical reactivity and biological activity, potentially making it more effective or selective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS2/c1-13-4-3-5-15(10-13)24-9-8-21-20(24)26-12-18(25)23-19-22-16-7-6-14(2)11-17(16)27-19/h3-11H,12H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGTZCRNBJQBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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